2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidin-4-ones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrido[1,2-a]pyrimidinone core, and various functional groups such as ethoxypropylamino and methoxybenzyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The key steps may include:
Formation of the Pyrido[1,2-a]pyrimidinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiazolidinone Ring: This step may involve the reaction of the pyrido[1,2-a]pyrimidinone core with thioamide derivatives under specific conditions.
Functional Group Modifications: The ethoxypropylamino and methoxybenzyl groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to its corresponding thiazolidine.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving thiazolidinone and pyrido[1,2-a]pyrimidinone derivatives.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound may involve interactions with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring and pyrido[1,2-a]pyrimidinone core can interact with biological macromolecules, leading to modulation of their activity. The exact pathways and targets would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone Derivatives: Compounds with similar thiazolidinone rings.
Pyrido[1,2-a]pyrimidinone Derivatives: Compounds with similar core structures.
Uniqueness
The uniqueness of 2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of functional groups and structural features, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H26N4O4S2 |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3-ethoxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H26N4O4S2/c1-3-33-14-6-12-26-22-19(23(30)28-13-5-4-7-21(28)27-22)15-20-24(31)29(25(34)35-20)16-17-8-10-18(32-2)11-9-17/h4-5,7-11,13,15,26H,3,6,12,14,16H2,1-2H3/b20-15- |
InChI Key |
HZVMHPVWEDNUGM-HKWRFOASSA-N |
Isomeric SMILES |
CCOCCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC |
Canonical SMILES |
CCOCCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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